molecular formula C13H22N2O5S B13533796 Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate

Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate

Cat. No.: B13533796
M. Wt: 318.39 g/mol
InChI Key: ZVHTYKVZQBHOSN-UHFFFAOYSA-N
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Description

Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate: is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate typically involves multiple steps:

    Formation of the Spiro Structure: The spiro structure is formed through a cyclization reaction involving a suitable precursor.

    Introduction of Functional Groups: Functional groups such as tert-butyl, methyl, and carboxylate are introduced through various organic reactions, including alkylation and esterification.

    Oxidation and Reduction Steps: Specific oxidation and reduction reactions are employed to achieve the desired oxidation state of the sulfur atom.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing batch reactors for precise control over reaction conditions.

    Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Various substitution reactions can occur, particularly at the nitrogen and carbon atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Reduced Derivatives: Formed through reduction.

    Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

    Biological Probes: Used as a probe to study biological pathways.

Medicine

    Drug Development: Explored as a potential lead compound for the development of new drugs.

    Therapeutic Agents: Studied for its potential therapeutic effects in various diseases.

Industry

    Material Science: Utilized in the development of new materials with unique properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Tert-butyl1-methyl-2,2,4-trioxo-2lambda6-thia-1,7-diazaspiro[4.5]decane-7-carboxylate involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways Involved: It modulates specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Other spiro compounds with similar structures.

    Thia Compounds: Compounds containing sulfur atoms in similar oxidation states.

    Diazaspiro Compounds: Compounds with similar diazaspiro structures.

Uniqueness

    Structural Complexity: The unique combination of functional groups and spiro structure sets it apart from other compounds.

    Versatility: Its ability to undergo various chemical reactions and its wide range of applications make it a versatile compound.

Properties

Molecular Formula

C13H22N2O5S

Molecular Weight

318.39 g/mol

IUPAC Name

tert-butyl 1-methyl-2,2,4-trioxo-2λ6-thia-1,9-diazaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C13H22N2O5S/c1-12(2,3)20-11(17)15-7-5-6-13(9-15)10(16)8-21(18,19)14(13)4/h5-9H2,1-4H3

InChI Key

ZVHTYKVZQBHOSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C(=O)CS(=O)(=O)N2C

Origin of Product

United States

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